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Compound of Interest

Compound Name: 4-Aminoquinoline-2-one

Cat. No.: B008948 Get Quote

An In-Depth Technical Guide to 4-Amino-1H-quinolin-2-one: Chemical Properties and Stability

This guide provides a comprehensive technical overview of 4-Amino-1H-quinolin-2-one, a

heterocyclic compound of significant interest in medicinal chemistry and materials science. As a

key structural motif, its derivatives have been explored for a range of biological activities.[1]

This document delves into the core chemical properties, reactivity, stability, and handling

protocols essential for researchers, scientists, and drug development professionals working

with this molecule.

Core Molecular Identity and Structure
Nomenclature and Identification

Systematic IUPAC Name: 4-Amino-1H-quinolin-2-one

Common Synonyms: 4-Amino-2(1H)-quinolinone, 4-Aminoquinolin-2-ol, 4-Amino-2-

hydroxyquinoline[2]

CAS Registry Number: 110216-87-0

Molecular Formula: C₉H₈N₂O

Molecular Weight: 160.17 g/mol [3]

Tautomerism: The Quinolinone-Quinolinol Equilibrium
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A critical feature of 4-Amino-1H-quinolin-2-one is its existence in a tautomeric equilibrium

between the lactam (keto) form and the lactim (enol) form. Spectroscopic and crystallographic

data confirm that the keto form, 4-amino-1H-quinolin-2-one, is the predominant and more

stable tautomer in both solid and solution states.[4] This preference is attributed to the

extended conjugation and thermodynamic stability of the amide group within the heterocyclic

ring.[5][6]

Caption: Tautomeric equilibrium of 4-Amino-1H-quinolin-2-one.

Physicochemical and Spectroscopic Profile
The physical and spectral properties are fundamental for the identification, characterization,

and quantification of 4-Amino-1H-quinolin-2-one.

Physical Properties
Property Value Source(s)

Appearance
Solid at room temperature

(e.g., powder or crystals).
[1]

Solubility

Moderately soluble in polar

organic solvents like DMSO

and DMF.

[1][7]

Melting Point

Typically in the range of 240-

260 °C, though may vary with

purity.

[8] (related structures)

XLogP3-AA 1.1 [3]

Hydrogen Bond Donor 2 [3]

Hydrogen Bond Acceptor 3 [3]

Spectroscopic Data
Spectroscopic analysis is the cornerstone of structural elucidation. The following data are

representative for the 4-Amino-1H-quinolin-2-one scaffold.
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Technique Characteristic Features

¹H NMR

(DMSO-d₆, 400 MHz): Chemical shifts (δ) for

aromatic protons typically appear between 7.0

and 8.5 ppm. The exocyclic amino (-NH₂)

protons present as a broad singlet, and the

amide N-H proton also appears as a singlet,

often downfield (>10 ppm). The vinyl proton at

the C3 position is characteristically observed as

a singlet around 5.5-6.5 ppm.[8][9]

¹³C NMR

(DMSO-d₆, 100 MHz): The carbonyl carbon (C2)

is a key diagnostic signal, typically found highly

deshielded at δ ≈ 160-177 ppm. Aromatic

carbons resonate in the δ 115-150 ppm range.

The C3 and C4 carbons show distinct shifts

reflecting their electronic environment.[7][8]

IR (KBr)

Key vibrational bands include: N-H stretching

(amide and amine) around 3100-3400 cm⁻¹, a

strong C=O stretching (amide I band) at

approximately 1650 cm⁻¹, and C=C aromatic

stretching vibrations in the 1400-1600 cm⁻¹

region.[10]

Mass Spec.

(ESI-MS): The compound is readily ionized. The

expected [M+H]⁺ peak would be at m/z 161.07,

corresponding to the protonated molecule

(C₉H₉N₂O⁺).[1][8]

Chemical Reactivity and Synthesis
The reactivity of 4-Amino-1H-quinolin-2-one is dictated by the interplay of the electron-rich

amino group, the nucleophilic C3 position, and the amide functionality.

Key Reactions
Mannich Reaction: The molecule can act as both a C- and N-nucleophile. The C3 position is

sufficiently nucleophilic to participate in Mannich reactions with formaldehyde and various

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.rsc.org/suppdata/c7/nj/c7nj01293d/c7nj01293d1.pdf
https://www.researchgate.net/figure/A-1H-NMR-spectra-of_fig2_257678880
https://pmc.ncbi.nlm.nih.gov/articles/PMC5448738/
https://www.rsc.org/suppdata/c7/nj/c7nj01293d/c7nj01293d1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11085558/
https://www.vulcanchem.com/product/vc21171014
https://www.rsc.org/suppdata/c7/nj/c7nj01293d/c7nj01293d1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


amines, leading to the formation of 3-substituted aminomethyl derivatives.[7][11] This

reaction is a powerful tool for carbon-carbon bond formation at the C3 position.

Acylation and Alkylation: The exocyclic amino group and the amide nitrogen can undergo

acylation and alkylation reactions, although selectivity can be a challenge. These

modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.

Electrophilic Substitution: The benzene portion of the quinolinone ring can undergo

electrophilic aromatic substitution. The directing effects of the fused heterocyclic ring

influence the position of substitution.

Synthetic Overview
Several synthetic routes to the quinolin-2-one core have been established. One of the most

common is the Knorr cyclization or related methods involving the cyclization of β-keto anilides.
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Caption: Generalized workflow for the synthesis of 4-Amino-1H-quinolin-2-one.

Stability, Degradation, and Storage
Understanding the stability profile is critical for ensuring the integrity of the compound during

storage, experimentation, and formulation.
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General Stability and Incompatibilities
Thermal Stability: The compound is generally stable at ambient temperatures. However,

prolonged exposure to high temperatures may lead to decomposition.

Chemical Stability: As a general precaution, avoid contact with strong oxidizing agents,

strong acids, and strong bases, which can catalyze degradation or unwanted reactions.[12]

Light and Air Sensitivity: Some quinoline derivatives can be sensitive to light and air.[13] It is

recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon)

and protected from light, especially for long-term storage or as an analytical standard.

Potential Degradation Pathways
The quinoline ring, while aromatic, is susceptible to microbial degradation. Studies on the

parent quinoline structure show that a common initial step is hydroxylation, often at the C2

position, to form the corresponding quinolin-2-one.[14][15][16] This suggests that 4-Amino-1H-

quinolin-2-one itself represents an early-stage metabolite in the potential biodegradation of a

related quinoline precursor. Further degradation would likely proceed via additional

hydroxylations followed by ring-opening of the carbocyclic ring.[14]
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Caption: Hypothetical biodegradation pathway based on related quinoline structures.

Recommended Storage Protocol
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To ensure long-term stability and prevent degradation, the following storage conditions are

recommended:

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is

advisable.

Atmosphere: Store under an inert gas like argon or nitrogen to minimize oxidative

degradation.[13]

Container: Use a tightly sealed, opaque container to protect from moisture and light.[17]

Location: Keep in a well-ventilated area away from incompatible materials.[13]

Experimental Protocols and Safety
Handling and Safety Precautions
Researchers must consult the material's specific Safety Data Sheet (SDS) before handling.

General safety precautions include:

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a

lab coat, and chemical-resistant gloves.

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of dust.[13]

Exposure Avoidance: Avoid contact with skin and eyes. In case of contact, rinse thoroughly

with water. Avoid ingestion and inhalation.

Disposal: Dispose of the chemical and its container in accordance with local, regional, and

national regulations.

Protocol: Preparation of a 10 mM Stock Solution in
DMSO
This protocol describes a self-validating system for preparing a standard stock solution for

biological or chemical assays.
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Materials:

4-Amino-1H-quinolin-2-one (solid)

Anhydrous Dimethyl Sulfoxide (DMSO)

Analytical balance (readable to 0.01 mg)

Calibrated micropipettes

Vortex mixer

Amber glass vial or cryovial

Procedure:

Pre-Calculation: Calculate the mass of 4-Amino-1H-quinolin-2-one required. For 1 mL of a 10

mM solution (MW = 160.17 g/mol ): Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 160.17

g/mol * 1000 mg/g = 1.60 mg

Weighing: Tare a clean, dry amber vial on the analytical balance. Carefully weigh

approximately 1.60 mg of the compound directly into the vial. Record the exact mass.

Solvent Addition: Based on the exact mass recorded, calculate the precise volume of DMSO

needed to achieve a 10 mM concentration. Volume (mL) = [Mass (mg) / 160.17 ( g/mol )] / 10

(mmol/L) * 1000 (mL/L) / 1000 (mg/g) = Mass (mg) / 1.6017 Using a calibrated micropipette,

add the calculated volume of DMSO to the vial.

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is

completely dissolved. Gentle warming in a water bath (<40°C) may be used if dissolution is

slow, but verify thermal stability first.

Validation Check: Visually inspect the solution against a bright light to ensure no particulates

are present. The solution should be clear.

Storage: Label the vial clearly with the compound name, exact concentration, solvent, and

date of preparation. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw

cycles.
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Protocol: General Stability Assessment by HPLC
This workflow outlines a method to assess the stability of the compound under various stress

conditions (e.g., pH, temperature, light).

Methodology:

Standard Preparation: Prepare a fresh, accurately concentrated stock solution (e.g., 1

mg/mL) in a suitable solvent like acetonitrile or methanol.

Stress Conditions:

Acidic: Dilute the stock solution in 0.1 M HCl.

Basic: Dilute the stock solution in 0.1 M NaOH.

Oxidative: Dilute the stock solution in 3% H₂O₂.

Thermal: Incubate the stock solution at an elevated temperature (e.g., 60°C).

Photolytic: Expose the stock solution to UV light.

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each

stressed sample.

HPLC Analysis:

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).[18]

Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is

typically effective.

Detection: UV detector set at a wavelength of maximum absorbance for the compound.

Analysis: Inject the samples onto the HPLC system.

Data Interpretation:
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Monitor the peak area of the parent compound over time. A decrease in peak area

indicates degradation.

Observe the chromatogram for the appearance of new peaks, which correspond to

degradation products.

Calculate the percentage of compound remaining at each time point to quantify its stability

under each condition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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